

Osmundalin preliminary investigation

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Compound Focus: Osmundalin

CAS No.: 54835-71-1

Cat. No.: S12768956

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Compound Identity and Source

(-)-epi-Osmundalactone is a lactone compound first identified and isolated from the rhizomes of *Angiopteris helferiana* C. Presl, a large fern found in moist forests of Nepal, China, India, and Southeast Asia [1] [2]. The plant has a history of traditional use for treating conditions like scabies, fatigue, and muscle pain [1] [2].

Isolation and Characterization: The standard isolation protocol involves extracting dried rhizomes with methanol, followed by sequential liquid-liquid partitioning with solvents like hexane, dichloromethane, ethyl acetate (EtOAc), and n-butanol (BuOH) [1] [3]. (-)-epi-Osmundalactone is purified from the active EtOAc fraction using techniques such as reverse-phase column chromatography, normal-phase chromatography, and Sephadex LH-20 column chromatography [1] [3]. Its structure is confirmed through NMR spectroscopy, and quantification via UPLC shows it constitutes about **1.54%** of the dried rhizome [1] [3].

Quantitative Bioactivity Data

The table below summarizes the key experimental findings for (-)-epi-Osmundalactone and another compound, Angiopteroside, from the same plant.

Compound	Anti-adipogenic Activity (Lipid Production Inhibition)	Anti-inflammatory Activity (Nitrite Production Inhibition)	Cytotoxic Activity (HepG2 cells)
(-)-epi-Osmundalactone	35% inhibition at 2.5 µg/mL [1]	82% inhibition at 5 µg/mL [1]	Not fully isolated for this test; crude extract IC ₅₀ = 236.93 µg/mL [2]
Angiopteroside	25% inhibition at 20 µg/mL [1]	Information Not Specified	Information Not Specified

Note: The cytotoxic activity is based on a crude extract; the specific contribution of (-)-epi-Osmundalactone requires further isolation and testing [2].

Detailed Experimental Protocols

To ensure reproducibility, here are the core methodologies used in the cited studies.

Protocol 1: Anti-adipogenic Activity Assay

This protocol evaluates the compound's ability to inhibit fat accumulation in pre-adipocyte cells [1].

- Cell Culture:** Use 3T3-L1 pre-adipocyte cells. Culture and maintain them in standard growth medium (e.g., Dulbecco's Modified Eagle Medium (DMEM) with 10% bovine calf serum).
- Differentiation Induction:** Two days post-confluence (Day 0), initiate differentiation by switching to a differentiation induction cocktail (e.g., DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine, 1 µM dexamethasone, and 1 µg/mL insulin).
- Compound Treatment:** On Day 2, replace the medium with an insulin-containing maintenance medium. Introduce the test compound (e.g., (-)-epi-Osmundalactone at 2.5 µg/mL) to the treatment groups. Include a control group with vehicle only.
- Lipid Staining and Quantification:** On Day 8 or when lipid droplets are visible in most control cells, wash the cells, fix with formalin, and stain intracellular lipids with Oil Red O dye. Elute the stain and measure its absorbance at 510 nm to quantify lipid accumulation relative to the control.

Protocol 2: Anti-inflammatory Activity Assay

This protocol measures the compound's effect on inhibiting nitric oxide (NO) production, a key inflammatory mediator, in macrophage cells [1].

- **Cell Stimulation:** Use RAW 264.7 murine macrophage cells. Seed cells and allow them to adhere.
- **Pre-treatment and Induction:** Pre-treat cells with the test compound (e.g., (-)-epi-Osmundalactone at 5 µg/mL) for a specified period (e.g., 1-2 hours).
- **Inflammation Induction:** Stimulate inflammation by adding lipopolysaccharide (LPS) to the culture medium (e.g., at 1 µg/mL) to induce NO production. Include control groups (unstimulated and LPS-only).
- **Nitrite Quantification:** After 18-24 hours, collect the cell culture supernatant. Mix the supernatant with Griess reagent (a 1:1 mixture of sulfanilamide and N-1-naphylethylenediamine dihydrochloride in acidic solution). Incubate for a short period and measure the absorbance at 540 nm. Calculate nitrite concentration (a stable product of NO) by comparing it to a standard curve of sodium nitrite.

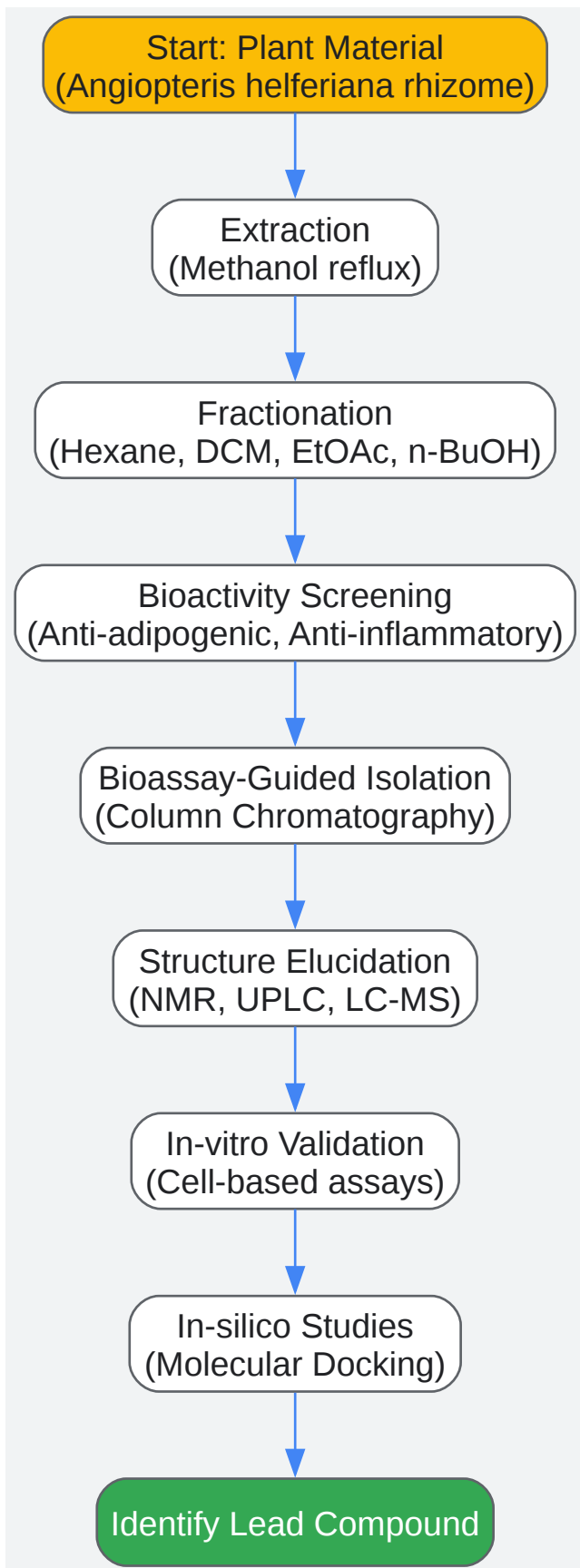
Protocol 3: Cytotoxic Activity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation [2].

- **Cell Seeding and Treatment:** Seed HepG2 (hepatocellular carcinoma) cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of the plant extract or isolated compound.
- **MTT Incubation:** After the treatment period (e.g., 24-72 hours), add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for several hours. Living cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization and Measurement:** Carefully remove the medium and dissolve the formed formazan crystals in an organic solvent (e.g., DMSO).
- **Absorbance Reading:** Measure the absorbance of the solution at a specific wavelength (typically 570 nm). The intensity of the color is directly proportional to the number of viable cells. The IC₅₀ value (concentration that inhibits cell growth by 50%) is calculated from dose-response curves.

Experimental Workflow and Signaling

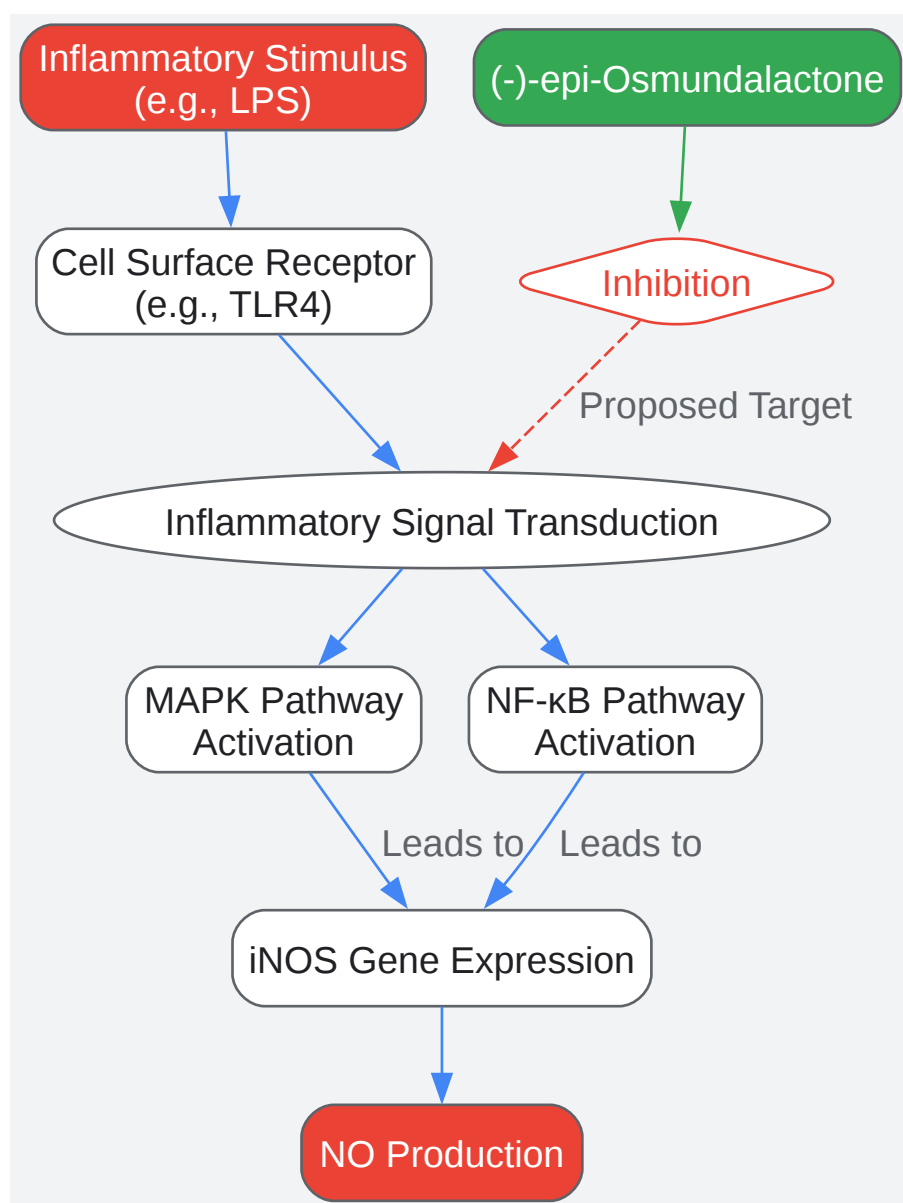
The following diagrams outline the general workflow for investigating bioactive compounds from natural products and a proposed mechanism for (-)-epi-Osmundalactone.



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Research workflow for identifying bioactive natural products, from plant extraction to lead compound validation.

Research into the anti-inflammatory effects of related natural compounds often implicates the suppression of the MAPK and NF- κ B signaling pathways. While the exact mechanism of (-)-epi-Osmundalactone is an active area of research, its potent inhibition of nitrite production suggests it may interact with a similar network.



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Proposed anti-inflammatory mechanism: (-)-epi-Osmundalactone may inhibit key pathways (MAPK/NF- κ B) to reduce NO production [1].

Conclusion and Research Outlook

(-)-epi-Osmundalactone from *Angiopteris helferiana* is a promising candidate with demonstrated anti-adipogenic and anti-inflammatory activity [1] [3]. Broader LC-MS profiling of the plant also reveals other compounds like Quercetin and Schafroside, which show potential in silico binding affinity for targets like the human PPAR- δ receptor, indicating a multi-component potential for complex conditions like cancer and metabolic syndrome [2].

Key research gaps and next steps include:

- **Mechanism of Action:** Precise molecular targets and signaling pathways for (-)-epi-Osmundalactone require elucidation.
- **In Vivo Validation:** Efficacy and safety profiles need to be established in animal models.
- **Pharmacokinetics:** Absorption, distribution, metabolism, and excretion (ADME) properties are unknown.
- **Dose Standardization:** Optimal therapeutic doses and potential toxicity require thorough investigation [4] [2].

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